molecular formula C18H16N4OS B11670392 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11670392
M. Wt: 336.4 g/mol
InChI Key: CXNBNCCMDHOYEN-YKIVCEQRSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the condensation of benzimidazole derivatives with appropriate hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research indicates its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in cell wall synthesis. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]hydrazide

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C18H16N4OS/c23-17(22-19-12-6-9-14-7-2-1-3-8-14)13-24-18-20-15-10-4-5-11-16(15)21-18/h1-12H,13H2,(H,20,21)(H,22,23)/b9-6+,19-12+

InChI Key

CXNBNCCMDHOYEN-YKIVCEQRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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